2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate

Beschreibung

Chemical Identity and Structural Features

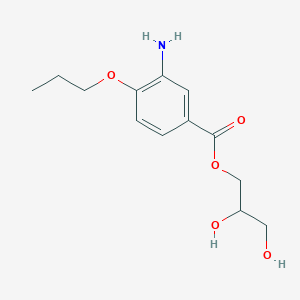

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate is a benzoate ester derivative with the molecular formula $$ \text{C}{13}\text{H}{19}\text{NO}_5 $$ and a molecular weight of 269.29 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound , reflecting its structural components: a benzoic acid core substituted with an amino group at position 3, a propoxy group at position 4, and a 2,3-dihydroxypropyl ester moiety. The compound’s CAS registry number is 2102411-30-1 , and it is classified as a process-related impurity in the synthesis of the ophthalmic anesthetic proparacaine hydrochloride.

Structurally, the molecule features:

- A benzene ring with electron-donating (amino) and electron-withdrawing (ester) functional groups.

- A propoxy chain (-OCH$$2$$CH$$2$$CH$$_3$$) at the para position relative to the amino group.

- A 2,3-dihydroxypropyl ester linkage, which introduces hydrophilicity due to the presence of two hydroxyl groups.

The compound’s solubility profile indicates free solubility in acetonitrile, while its physical appearance is typically described as an off-white solid. Its stability under storage conditions (2–8°C) makes it a characterized impurity in pharmaceutical quality control workflows.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{19}\text{NO}_5 $$ |

| Molecular Weight | 269.29 g/mol |

| CAS Number | 2102411-30-1 |

| IUPAC Name | This compound |

| Solubility | Freely soluble in acetonitrile |

| Physical State | Off-white solid |

Historical Context of Benzoate Ester Derivatives in Pharmaceutical Chemistry

Benzoate esters have played a pivotal role in medicinal chemistry since the late 19th century. The discovery of benzocaine (ethyl 4-aminobenzoate) in 1890 marked the first synthetic local anesthetic, offering a non-addictive alternative to cocaine. Benzocaine’s mechanism of action—blocking voltage-gated sodium channels—inspired the development of ester-based anesthetics with improved potency and reduced toxicity.

Proparacaine, a derivative of 3-amino-4-propoxybenzoic acid, emerged as a specialized ophthalmic anesthetic in the mid-20th century. Its synthesis involves multiple steps, including alkylation and esterification, which often generate impurities such as this compound. The structural complexity of benzoate esters like proparacaine necessitates rigorous impurity profiling to ensure drug safety and efficacy. Advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled precise identification and quantification of these impurities in active pharmaceutical ingredients.

Significance as a Process-Related Impurity in Ophthalmic Anesthetics

This compound is classified as Proparacaine Impurity 3 and is detected at levels up to 1.08% in reaction mixtures during proparacaine hydrochloride synthesis. Its formation arises from incomplete esterification or side reactions involving the 2,3-dihydroxypropyl intermediate. Regulatory agencies, including the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control of such impurities due to their potential impact on drug stability and patient safety.

The impurity’s structural similarity to proparacaine complicates its removal during purification. Studies utilizing LC-HRMS (liquid chromatography–high-resolution mass spectrometry) and nuclear magnetic resonance (NMR) spectroscopy have confirmed its identity and elucidated its formation pathways. For instance, hydrolysis of the parent drug or intermediates under acidic conditions may yield this impurity. Robust analytical methods, validated for precision and sensitivity, are essential for monitoring its levels in bulk drug substances and finished formulations.

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl 3-amino-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-2-5-18-12-4-3-9(6-11(12)14)13(17)19-8-10(16)7-15/h3-4,6,10,15-16H,2,5,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFARHCUIYHGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate typically involves the esterification of 3-amino-4-propoxybenzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis. Companies like ChemScene and ChemicalBook provide bulk manufacturing, sourcing, and procurement services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Impurity in Local Anesthetics

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate is primarily recognized as an impurity in proparacaine hydrochloride, a widely used topical anesthetic. Its presence can influence the stability and efficacy of the anesthetic formulation by stabilizing neuronal membranes and inhibiting ionic fluxes necessary for impulse conduction .

2. Drug Formulation Stability

The compound's unique properties allow it to stabilize formulations containing local anesthetics. Research indicates that impurities like this compound can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs), necessitating further studies to understand these interactions comprehensively.

Organic Synthesis

1. Synthesis Intermediate

This compound serves as an important intermediate in organic synthesis processes. Its functional groups allow for various chemical reactions, making it suitable for synthesizing other compounds with similar structural features. For example, it can be used to develop derivatives that may exhibit improved therapeutic profiles or reduced side effects compared to existing drugs.

2. Reaction Pathways

The synthesis of this compound typically involves multiple steps requiring precise control over reaction conditions to achieve high yields and purity. Its reactivity is attributed to the hydroxyl and amino groups, which can participate in nucleophilic substitutions or condensation reactions.

Case Study 1: Interaction Studies with Proparacaine

A study investigated the interaction of this compound with proparacaine hydrochloride. The findings indicated that the impurity could modulate the local anesthetic's effects by altering its absorption and distribution profiles in biological systems. Further research is recommended to explore these interactions in vivo for better therapeutic outcomes .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives from this compound has shown promising results in developing compounds with enhanced anti-inflammatory properties. These derivatives were tested for their efficacy against inflammatory models, indicating potential applications in treating inflammatory diseases.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Proparacaine | Similar functional groups | Widely used in ophthalmology |

| 3-Amino-4-hydroxybenzoic acid | Hydroxyl instead of propoxy | Known for anti-inflammatory properties |

| Benzocaine | Ester of p-aminobenzoic acid | Common topical anesthetic |

| 2-Hydroxypropyl 4-amino benzoate | Hydroxyl group on a different position | Used as an analgesic |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Contains a theophylline (1,3-dimethylxanthine) moiety linked via a dihydroxypropyl group to a 4-benzyloxybenzoate ester.

Functional Differences : - Theophylline imparts bronchodilator activity, making this compound a candidate for respiratory therapies.

- Research Findings:

- Demonstrated sustained-release properties in pulmonary drug delivery systems due to esterase-mediated hydrolysis .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Key Structural Features :

- Natural phenolic acid with a 3,4-dihydroxybenzene ring and an acrylic acid side chain. Functional Differences:

- Lacks the amino and propoxy substituents, limiting its utility in targeted drug design but enhancing antioxidant properties.

- Widely studied for anti-inflammatory, antimicrobial, and anticancer effects in food and cosmetic research .

Research Findings : - Antioxidant efficacy (IC₅₀: 12.5 μM in DPPH assays) surpasses synthetic benzoates due to catechol groups .

Iosimenol (C31H36I6N6O14)

Key Structural Features :

- Iodinated x-ray contrast agent with multiple 2,3-dihydroxypropyl groups and triiodo-substituted aromatic rings.

Functional Differences : - High iodine content (≈50% by weight) enables radiopacity, unlike the non-iodinated target compound.

- Designed for vascular imaging, with low osmotic pressure and nephrotoxicity compared to older agents .

Research Findings : - Clinical trials show 98% urinary excretion within 24 hours, indicating rapid clearance .

Comparative Data Table

Research Insights and Contradictions

- Structural-Activity Relationships: The dihydroxypropyl group in both the target compound and Iosimenol enhances water solubility, but iodine substitution in the latter shifts its application to diagnostics .

- Contradictions: While caffeic acid and the target compound share benzoate-related structures, the absence of amino/propoxy groups in caffeic acid limits its use in synthetic drug development despite superior antioxidant activity .

- Gaps in Data: Pharmacokinetic profiles (e.g., bioavailability, metabolism) of this compound require further experimental validation.

Biologische Aktivität

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate (CAS No. 2102411-30-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H19NO5

- Molecular Weight : 269.29 g/mol

- IUPAC Name : this compound

- Structure : The presence of hydroxyl and amino groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an impurity in the synthesis of the local anesthetic proparacaine. However, emerging studies suggest broader applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may share similar activities.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Potential inhibition of specific enzymes crucial for microbial survival.

- Membrane Disruption : Interaction with microbial membranes leading to increased permeability and cell death.

Study on Antimicrobial Properties

A study conducted by Zhang et al. (2016) explored the antifungal properties of related compounds. While specific data on this compound is limited, the findings suggest a promising avenue for future research into its efficacy against pathogens such as Candida albicans and Staphylococcus aureus.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (potential) | Zhang et al., 2016 |

| Related Derivative | Antifungal against C. gloeosporioides | Zhang et al., 2016 |

Synthesis and Purification Research

Research conducted on proparacaine hydrochloride highlighted the presence of this compound as an impurity during synthesis. This work emphasizes the need for purification processes to eliminate impurities to ensure the safety and efficacy of pharmaceutical products.

Molecular Docking Studies

Recent molecular docking studies have provided insights into how derivatives of this compound interact with biological targets. These computational analyses suggest that modifications to the structure can enhance binding affinity to target enzymes or receptors, paving the way for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the essential safety protocols and handling considerations for 2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective gloves, goggles, and lab coats) is mandatory due to its potential skin/eye irritation and inhalation hazards. Waste must be segregated and processed by certified biohazard disposal services to mitigate environmental risks. Experimental steps involving volatile byproducts should be conducted in fume hoods or gloveboxes .

- Key Evidence : Safety protocols align with handling structurally similar compounds like 2,3-dihydroxypropyl 4-hydroxybenzoate, which require rigorous protective measures and waste management .

Q. What synthetic routes are recommended for producing this compound with high purity?

- Methodological Answer : Opt for esterification and amination cascades under controlled anhydrous conditions. Monitor reaction progress via HPLC or LC-MS to ensure intermediate conversion. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution) is critical to isolate the target compound from unreacted precursors .

- Key Evidence : Structural analogs (e.g., 4-hydroxybenzoate derivatives) emphasize solvent selection and chromatographic purification to achieve ≥95% purity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) for functional group verification.

- Chromatography : HPLC retention time comparison against standards.

- Thermal Analysis : DSC/TGA to assess melting points and thermal stability.

Cross-validate results with computational tools (e.g., DFT for molecular geometry) to resolve ambiguities .

Advanced Research Questions

Q. How should experimental designs address discrepancies in reported pharmacological activity data for this compound?

- Methodological Answer :

- Controlled Variables : Standardize cell lines, solvent systems (e.g., DMSO concentration), and assay protocols (e.g., incubation time).

- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability.

- Mechanistic Studies : Use knock-out models or competitive binding assays to isolate target interactions .

Q. What factorial design approaches optimize stability studies of this compound under varying storage conditions?

- Methodological Answer : Implement a 2³ factorial design to test:

- Factors : Temperature (4°C vs. 25°C), humidity (30% vs. 60%), and light exposure.

- Responses : Degradation rate (HPLC quantification) and impurity profiles (LC-MS).

Include accelerated stability testing (40°C/75% RH) for predictive modeling of shelf life .

Q. How can researchers reconcile in vitro efficacy with in vivo pharmacokinetic limitations for this compound?

- Methodological Answer :

- Bioavailability Enhancement : Co-administer with absorption enhancers (e.g., cyclodextrins) or employ nanoformulations (liposomes).

- Metabolic Profiling : Use LC-QTOF-MS to identify major metabolites in plasma/liver microsomes.

- PK/PD Modeling : Integrate in vitro IC₅₀ values with in vivo clearance rates to refine dosing regimens .

- Key Evidence : Pharmacokinetic challenges in structurally related benzoates necessitate formulation strategies and interspecies scaling .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological interactions?

- Methodological Answer : Anchor hypotheses to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.